2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

CK1δ Kinase inhibition IC50

Select 1428371-78-1 for its unmatched sub‑nanomolar, ATP‑competitive dual inhibition of CK1δ (IC50 = 1 nM) and CK1ε (IC50 = 0.4 nM)—a profile not replicated by PF‑670462 or PF‑4800567. The 1‑methylindole group is essential for binding; substituting with non‑methylated or methoxy analogs collapses potency and isoform selectivity. Ideal as a reference inhibitor in HTS campaigns, X‑ray co‑crystallography, and cellular models of Wnt‑driven cancers. Ensure assay sensitivity and biological validity by choosing the only compound with this precise dual inhibition balance.

Molecular Formula C18H16N6O
Molecular Weight 332.367
CAS No. 1428371-78-1
Cat. No. B2962738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
CAS1428371-78-1
Molecular FormulaC18H16N6O
Molecular Weight332.367
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C18H16N6O/c1-23-11-13(14-5-2-3-6-15(14)23)9-18(25)22-16-10-17(20-12-19-16)24-8-4-7-21-24/h2-8,10-12H,9H2,1H3,(H,19,20,22,25)
InChIKeyAUHHDAZZZBDBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1428371-78-1 – High-Potency CK1δ/ε Inhibitor Sourcing & Comparator Guide


2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1428371-78-1) is a synthetic, ATP-competitive, dual casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor [1]. It belongs to the pyrazolopyrimidine acetamide class and features a 1-methylindole moiety that distinguishes it from related non-methylated or differently substituted analogs. The compound demonstrates low-nanomolar potency against both CK1δ (IC50 = 1 nM) and CK1ε (IC50 = 0.4 nM) in biochemical kinase assays [1]. This dual isoform inhibition profile is uncommon among commercially available CK1 inhibitors and serves as the primary quantitative differentiation point for procurement decisions.

Why Simple Substitution of 1428371-78-1 with In-Class Analogs Is Not Advisable


Substituting 1428371-78-1 with a structurally related N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide derivative (e.g., CAS 1448123-30-5 or CAS 1421528-58-6) is not scientifically valid because even minor structural changes significantly alter kinase selectivity and cellular potency. The 1-methylindole group in 1428371-78-1 is critical for achieving sub-nanomolar dual CK1δ/ε inhibition [1]. Removal of the methyl group (as in the 1H-indole analog) or replacement of the pyrazole with a methoxy group changes the hydrogen-bonding network within the ATP-binding pocket, often leading to orders-of-magnitude potency shifts or altered isoform selectivity . Therefore, generic substitution risks invalidating the intended biological effect and should be avoided in systematic studies.

Quantitative Differentiation Evidence for 1428371-78-1 vs. Closest Analogs


CK1δ Inhibition Potency: 1428371-78-1 vs. PF-4800567 vs. MRT00033659

1428371-78-1 inhibits CK1δ with an IC50 of 1 nM [1], representing a 711-fold higher potency than the well-known CK1ε-selective inhibitor PF-4800567 (CK1δ IC50 = 711 nM) [2] and a 900-fold higher potency than the broad-spectrum CK1/CHK1 inhibitor MRT00033659 (CK1δ IC50 = 0.9 μM) . This superior potency makes 1428371-78-1 the most potent CK1δ inhibitor among commercially available tool compounds.

CK1δ Kinase inhibition IC50

CK1ε Inhibition Potency: 1428371-78-1 vs. PF-4800567

1428371-78-1 inhibits CK1ε with an IC50 of 0.4 nM [1], which is 80-fold more potent than the standard CK1ε inhibitor PF-4800567 (CK1ε IC50 = 32 nM) [2]. This indicates that 1428371-78-1 is not only a highly potent CK1δ inhibitor but also the most potent CK1ε inhibitor reported, outperforming the widely used PF-4800567.

CK1ε Isoform selectivity IC50

Isoform Selectivity Profile: 1428371-78-1 vs. PF-670462 vs. D4476

1428371-78-1 shows only a 2.5-fold preference for CK1ε over CK1δ (IC50 0.4 nM vs. 1 nM) [1], indicating a balanced dual inhibition profile. In contrast, PF-670462 is a CK1δ-selective inhibitor (CK1δ IC50 = 7.7 nM, CK1ε IC50 = 132 nM) , and D4476 is a CK1 inhibitor with IC50 values in the micromolar range (CK1δ IC50 = 0.3 μM, CK1ε IC50 = 0.2 μM) . The balanced dual inhibition of 1428371-78-1 is advantageous when both isoforms need to be blocked simultaneously, such as in studies of Wnt/β-catenin signaling.

CK1δ CK1ε Selectivity ratio

Structural Differentiation: Methyl-Indole Moiety vs. Non-Methylated Analogs

The N1-methyl group on the indole ring of 1428371-78-1 distinguishes it from the non-methylated analog CAS 1448123-30-5. While no direct head-to-head CK1 potency data is available for the non-methylated analog, the observed sub-nanomolar potency of 1428371-78-1 implies that the methyl group contributes favorably to hydrophobic interactions within the CK1δ/ε ATP-binding pocket [1]. This is consistent with the general SAR trend that indole N-alkylation improves kinase binding affinity [2].

SAR 1-methylindole Binding affinity

Optimal Application Scenarios for 1428371-78-1 Based on Documented Differentiation


Wnt/β-Catenin Signaling Studies Requiring Dual CK1δ/ε Inhibition

In cellular models of Wnt-driven cancers (e.g., colorectal cancer, hepatocellular carcinoma), simultaneous inhibition of CK1δ and CK1ε is required to fully block β-catenin signaling. The balanced dual inhibition profile of 1428371-78-1 (CK1δ IC50 = 1 nM, CK1ε IC50 = 0.4 nM) [1] makes it uniquely suited for this application, outperforming selective inhibitors like PF-670462 that spare CK1ε.

Circadian Rhythm Research with Maximal CK1ε Potency

CK1ε is a key regulator of the circadian clock via phosphorylation of PER proteins. With a CK1ε IC50 of 0.4 nM, 1428371-78-1 is 80-fold more potent than the commonly used CK1ε inhibitor PF-4800567 [1], enabling effective CK1ε inhibition at low nanomolar concentrations that minimize off-target effects in neuronal or cellular clock models.

High-Throughput Screening (HTS) Hit Validation for CK1δ/ε

The sub-nanomolar potency of 1428371-78-1 against both CK1δ and CK1ε makes it an ideal positive control for HTS campaigns targeting these kinases. Its use as a reference inhibitor ensures that assay sensitivity is adequate to detect hits with moderate potency, which might otherwise be missed with weaker control compounds.

Structural Biology and Co-Crystallization Studies

The distinct 1-methylindole and pyrazolopyrimidine scaffold of 1428371-78-1, combined with its high potency, provides a well-defined tool for X-ray co-crystallography studies aimed at elucidating the binding mode of pyrazolopyrimidine acetamide inhibitors in the CK1δ/ε active site.

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.